4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride
Overview
Description
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with two fluorine atoms and an aminoethoxy group
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
this compound, also known as Aminoethoxyvinylglycine hydrochloride, competitively inhibits ACC synthase . By binding to the active site of the enzyme, it prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene .
Biochemical Pathways
The inhibition of ACC synthase disrupts the ethylene biosynthesis pathway . Ethylene is involved in various physiological processes in plants, including cell elongation, fruit ripening, and response to environmental stress. By inhibiting its production, this compound can significantly alter these processes .
Result of Action
The primary result of the action of this compound is the reduction of ethylene production in plant tissues . This can lead to effects such as delayed fruit ripening, extended shelf life of produce, and altered plant growth patterns .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 and 10.5 µM, respectively . These interactions suggest that this compound can modulate the activity of these enzymes, thereby influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in maize root tips, affecting root elongation . This indicates that this compound can alter cellular processes by modulating key signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits ethylene biosynthesis by blocking the activity of both ACC synthases and ACC oxidases . This inhibition leads to reduced ethylene-mediated changes in plant growth and development, demonstrating the compound’s ability to modulate molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been used to delay the ripening of fruits by inhibiting ethylene biosynthesis . This suggests that this compound can have prolonged effects in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ethylene production without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ACC synthases and ACC oxidases, influencing ethylene biosynthesis . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it has been observed to accumulate in plant tissues, where it inhibits ethylene production . This indicates that the compound’s transport and distribution are critical for its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene as the starting material.
Substitution Reaction: The fluorine atoms on the benzene ring are substituted with an aminoethoxy group through a nucleophilic substitution reaction.
Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding amine derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the aminoethoxy group.
Substitution: The fluorine atoms can be substituted with other functional groups, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Amine derivatives, such as nitro compounds or hydroxylamines.
Reduction Products: Compounds with reduced fluorine content or modified aminoethoxy groups.
Substitution Products: Derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(2-Aminoethoxy)benzoic acid: Similar structure but without fluorine atoms.
2-(2-Aminoethoxy)ethanol: Contains an aminoethoxy group but lacks the benzene ring and fluorine atoms.
Uniqueness: 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, and its comparison with similar compounds
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKQKOYAVFSDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-91-6 | |
Record name | Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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